Adamantan-1-ylmethyl-methyl-amine hydrobromide

Medicinal chemistry Structure-activity relationship Adamantane pharmacophore

Adamantan-1-ylmethyl-methyl-amine hydrobromide (CAS 1185301-20-5) is the hydrobromide salt of 1-(1-adamantyl)-N-methylmethanamine, a secondary amine derivative of the adamantane polycyclic cage system. The compound belongs to the aminoadamantane class, which includes clinically established drugs such as amantadine, rimantadine, and memantine, but is distinguished by its unique N-methyl secondary amine connected to the adamantane core through a single methylene (-CH₂-) spacer.

Molecular Formula C12H22BrN
Molecular Weight 260.21 g/mol
CAS No. 1185301-20-5
Cat. No. B1521656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-1-ylmethyl-methyl-amine hydrobromide
CAS1185301-20-5
Molecular FormulaC12H22BrN
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCNCC12CC3CC(C1)CC(C3)C2.Br
InChIInChI=1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H
InChIKeyLXOINMNIUXSCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantan-1-ylmethyl-methyl-amine Hydrobromide (CAS 1185301-20-5): Structural Identity and Research-Grade Procurement Context


Adamantan-1-ylmethyl-methyl-amine hydrobromide (CAS 1185301-20-5) is the hydrobromide salt of 1-(1-adamantyl)-N-methylmethanamine, a secondary amine derivative of the adamantane polycyclic cage system [1]. The compound belongs to the aminoadamantane class, which includes clinically established drugs such as amantadine, rimantadine, and memantine, but is distinguished by its unique N-methyl secondary amine connected to the adamantane core through a single methylene (-CH₂-) spacer [2]. With a molecular formula of C₁₂H₂₂BrN, a molecular weight of 260.21 g/mol (salt form), and a computed LogP (XLogP3) of 2.7 for the free base, this compound is primarily supplied as a research-grade building block for medicinal chemistry, proteomics, and CNS-targeted drug discovery programs rather than as an approved pharmaceutical agent [1].

Why Adamantan-1-ylmethyl-methyl-amine Hydrobromide Cannot Be Simply Replaced by Amantadine, Rimantadine, or N-Methyl-1-adamantylamine in Research Workflows


Aminoadamantane derivatives exhibit pronounced structure-activity divergence despite sharing the adamantane cage core. Amantadine (primary amine, MW 151.25, no substitution), rimantadine (α-methyl-branched primary amine, MW 179.30), memantine (3,5-dimethyl primary amine, MW 179.30), and N-methyl-1-adamantylamine (secondary amine directly on the cage, MW 165.28, no methylene spacer) each possess distinct pharmacophoric geometries, protonation states, lipophilicities, and hydrogen-bonding capacities that preclude simple interchange in synthetic or biological contexts [1][2]. The target compound introduces a unique combination—a methylene spacer plus N-methyl secondary amine—that modulates pKa, LogP, topological polar surface area (TPSA), and rotatable bond count relative to all major in-class analogs [3]. The hydrobromide counterion further differentiates the compound from the corresponding hydrochloride salt (CAS 1773-99-5) in solubility, crystallinity, and mass-based dosing calculations [4]. Rational procurement therefore requires compound-specific, rather than class-generic, specification.

Quantitative Differentiation of Adamantan-1-ylmethyl-methyl-amine Hydrobromide vs. Closest Aminoadamantane Analogs: A Comparator-Based Evidence Guide


Methylene Spacer Plus N-Methyl Secondary Amine: A Distinct Pharmacophoric Pattern Compared to All Clinically Approved Adamantane Drugs

The target compound is the only aminoadamantane derivative among the clinical and near-clinical set that combines a methylene (-CH₂-) spacer between the adamantane cage and the amine with an N-methyl secondary amine (-NH-CH₃). Amantadine and memantine are primary amines attached directly to the adamantane core; rimantadine is a primary amine on an α-methyl-branched ethyl linker; N-methyl-1-adamantylamine (CAS 3717-38-2) is a secondary amine directly on the adamantane without a spacer; and 1-adamantanemethylamine (CAS 17768-41-1) is a primary amine with a methylene spacer but no N-methyl [1][2]. This unique connectivity pattern produces a molecular formula of C₁₂H₂₁N (free base), identical to rimantadine and memantine, but with a fundamentally different arrangement of atoms: the H-bond donor count is 1 (secondary amine) vs. 2 for primary amine hydrochlorides, and the TPSA is 12 Ų, which is less than half the 26 Ų observed for amantadine, rimantadine, and memantine [3]. The rotatable bond count of 2 (vs. 1 for rimantadine and 0 for memantine and amantadine) introduces additional conformational degrees of freedom [3].

Medicinal chemistry Structure-activity relationship Adamantane pharmacophore

pKa Modulation by the Methylene Spacer: Intermediate Basicity Between Primary Amine and Directly-Attached Secondary Amine Analogs

The predicted pKa of the target compound (free base) is 11.00 ± 0.10, which is quantitatively intermediate between the directly-attached secondary amine N-methyl-1-adamantylamine (pKa 11.32 ± 0.20) and the primary amine analog with the same methylene spacer, 1-adamantanemethylamine (pKa 10.71 ± 0.29) . This represents a +0.29 log unit increase in basicity relative to the primary amine spacer analog and a -0.32 log unit decrease relative to the directly-attached N-methyl analog. Rimantadine (α-methyl primary amine, pKa 11.17 ± 0.29) and amantadine (pKa ~10.7) provide additional reference points [1]. At physiological pH (7.4), all compounds are predominantly protonated (>99%), but the pKa shift of approximately 0.3 log units translates to a roughly 2-fold difference in the free base fraction available for passive membrane permeation, which can be meaningful for compounds operating near permeability thresholds [2].

Physicochemical profiling pKa prediction Amine basicity Drug-likeness

Hydrobromide vs. Hydrochloride Salt: 20.6% Molecular Weight Differential Affecting Stoichiometry and Formulation Calculations

The hydrobromide salt (CAS 1185301-20-5, MW 260.21 g/mol) has a molecular weight 20.6% higher than the corresponding hydrochloride salt (CAS 1773-99-5, MW 215.76 g/mol) [1]. This mass differential directly impacts molarity calculations, stoichiometric ratios in coupling reactions, and dosing determinations in preclinical studies. The bromide counterion (ionic radius ~196 pm) is larger than chloride (ionic radius ~181 pm), which can influence crystal packing, melting point, and dissolution rate [2]. Hydrobromide salts of amines are generally reported to exhibit superior resistance to oxidative discoloration during long-term storage compared to hydrochloride salts, owing to the lower nucleophilicity of the bromide ion [3]. The hydrochloride salt of this amine is reported to have a melting point of 324.5-325 °C (ethanol solvate), while the hydrobromide salt's thermal properties are less extensively documented, representing a gap in the characterization landscape .

Salt selection Pre-formulation Counterion strategy Procurement specification

Intermediate Lipophilicity (XLogP3 = 2.7) Positions the Compound Between Rimantadine (2.6) and Memantine (3.3) in the CNS Drug-Likeness Window

The computed octanol-water partition coefficient (XLogP3) of the target compound free base is 2.7, which falls at a precisely intermediate value between rimantadine (2.6) and memantine (3.3), and above amantadine (2.4) [1][2][3]. This ranks the compound second among the four adamantane drugs/comparators in lipophilicity. The generally accepted optimal LogP range for CNS drugs is 2-4 [4]; the target compound (2.7) lies closer to the center of this window than rimantadine (2.6, near the lower boundary) and memantine (3.3, approaching the upper half). The 0.1-unit difference in XLogP3 vs. rimantadine, though modest, reflects the replacement of a primary amine (-NH₂) with a secondary N-methyl amine (-NH-CH₃), which adds lipophilicity while the methylene spacer maintains a similar skeletal carbon count (both C₁₂H₂₁N) [5]. The experimental LogP for rimantadine has been reported as 3.6, suggesting that computed XLogP3 values may underestimate true lipophilicity for this series, and the target compound may likewise have a higher experimental LogP than 2.7 [6].

Lipophilicity CNS drug design LogP optimization Blood-brain barrier penetration

Patent-Backed Antiviral Utility: N-Methyl-1-adamantanemethylamine Hydrochloride as a Component of a Synergistic Anti-Influenza Combination (EP0324875A1)

European Patent EP0324875A1 (filed 1988, published 1989) explicitly discloses N-methyl-1-adamantanemethylamine hydrochloride—the hydrochloride salt of the same free base as the target compound—as Component (I) of a two-component anti-influenza drug, formulated in combination with 1-morpholinomethyltetrahydro-2[1H]-pyrimidinone (Component II) [1]. The patent claims a higher antiviral activity and broader antiviral spectrum for the combination compared to either agent alone, providing specific intellectual property precedent for the antiviral utility of this precise N-methyl-methylene-spacer scaffold [1]. This distinguishes the compound from rimantadine, whose anti-influenza mechanism is directed at the M2 proton channel and is now compromised by widespread clinical resistance [2]. The patent teaches that the combination achieves a broader spectrum than monotherapy with either rimantadine or amantadine alone, suggesting the N-methyl secondary amine scaffold may engage complementary antiviral mechanisms [1][3].

Antiviral research Influenza A Patent precedent Drug combination

Secondary Amine Reactivity for Selective N-Functionalization: A Synthetic Building Block Advantage Over Primary Amine Analogs

The secondary amine (-NH-CH₃) of the target compound permits chemoselective N-functionalization strategies—including N-alkylation to tertiary amines, N-acylation to tertiary amides, and reductive amination with aldehydes—that are not accessible with primary amine analogs such as 1-adamantanemethylamine, amantadine, rimantadine, or memantine without additional protecting group manipulations [1]. The methylene spacer further differentiates the compound from N-methyl-1-adamantylamine (CAS 3717-38-2), where the amine is directly on the adamantane cage; the spacer in the target compound moves the reactive nitrogen center approximately 1.5 Å away from the sterically congested adamantane surface, reducing steric hindrance during coupling reactions [2]. The compound is commercially categorized as a 'Building Block' in major supplier catalogs (Sigma-Aldrich/Matrix Scientific, Fluorochem) and is offered at research-scale quantities (250 mg to 500 mg) with specifications of ≥95% purity for the free base . The predicted boiling point of 236.0 ± 8.0 °C (free base, 760 mmHg) and density of 1.0 ± 0.1 g/cm³ are consistent with its use in standard organic synthesis workflows .

Synthetic chemistry Building block N-functionalization Medicinal chemistry

High-Impact Research and Industrial Applications for Adamantan-1-ylmethyl-methyl-amine Hydrobromide Based on Verified Differentiation Evidence


CNS Drug Discovery: Lead Optimization of Blood-Brain Barrier-Penetrant Adamantane Derivatives Exploiting Reduced TPSA and Intermediate LogP

The target compound's TPSA of 12 Ų—less than half that of amantadine, rimantadine, and memantine (all 26 Ų)—combined with an intermediate XLogP3 of 2.7 (between rimantadine at 2.6 and memantine at 3.3), makes it a privileged scaffold for medicinal chemistry programs that require enhanced passive BBB penetration while avoiding the elevated metabolic risk associated with higher lipophilicity [1][2]. CNS drug design guidelines suggest that TPSA values below 60-70 Ų are generally compatible with oral absorption, but within a congeneric adamantane series, the 54% reduction from 26 to 12 Ų represents a substantial topological difference that is predicted to translate into measurably higher membrane permeation rates in PAMPA-BBB and Caco-2 assays [3]. Researchers exploring the design of NMDA receptor modulators, sigma-1 receptor ligands, or dual-mechanism neuroprotective agents can use this compound as a core scaffold for structure-activity relationship (SAR) expansion, with the secondary amine serving as a direct diversification point for N-alkylation or N-acylation to generate focused compound libraries [2].

Next-Generation Anti-Influenza Agents Targeting Non-M2 Mechanisms: Building on EP0324875A1 Patent Precedent

With rimantadine and amantadine rendered clinically ineffective against circulating influenza A strains due to widespread M2 proton channel mutations (S31N substitution conferring >99% resistance), the antiviral research community urgently requires structurally distinct adamantane derivatives that operate through alternative mechanisms [4]. European Patent EP0324875A1 provides direct precedent that N-methyl-1-adamantanemethylamine (as the hydrochloride salt) possesses antiviral activity when formulated in combination with a pyrimidinone derivative, with claims of a broader antiviral spectrum than either component alone [5]. The fact that structurally modified rimantadine analogs—specifically pyrrolidine derivatives retaining the α-methyl-1-adamantan-methanamine pharmacophore—achieve 9-fold greater potency than rimantadine and 27-fold greater potency than amantadine against influenza A H2N2 (Zoidis et al., 2006) demonstrates that the adamantane-methanamine scaffold can be re-engineered to dramatically enhance anti-influenza activity [6]. The target compound provides a scaffold for systematic exploration of N-substituted derivatives as potential resistance-breaking influenza inhibitors.

Precision Chemical Biology: PROTAC Linker and Bivalent Ligand Design Using the Secondary Amine Functionalization Handle

The secondary amine (-NH-CH₃) with its methylene spacer from the adamantane cage provides a sterically accessible, chemoselective handle for conjugation to linker moieties in proteolysis-targeting chimeras (PROTACs), bivalent receptor ligands, and chemical probe molecules [1]. Unlike primary amine adamantane drugs (amantadine, rimantadine, memantine), which require orthogonal protecting group strategies to achieve selective mono-functionalization, the secondary amine can undergo direct N-alkylation or reductive amination to install polyethylene glycol (PEG) linkers, biotin tags, or fluorophores in a single synthetic step [7]. The methylene spacer reduces steric congestion at the reaction center compared to N-methyl-1-adamantylamine (amine directly on cage), improving coupling yields with bulky electrophiles. The adamantane cage itself serves as a rigid, hydrophobic anchor that can occupy shallow protein binding pockets or lipid membrane interfaces, while the functionalized amine extends the ligand into solvent-exposed regions—an architectural principle well-established for adamantane-based multivalent scaffolds [8].

Analytical Method Development and Reference Standard Qualification: Exploiting the Well-Defined Hydrobromide Salt Stoichiometry

The hydrobromide salt form (CAS 1185301-20-5) provides a precisely defined stoichiometric composition (1:1 amine:HBr) with a molecular weight of 260.21 g/mol, making it suitable as a reference standard for quantitative analytical method development, including HPLC-UV, LC-MS, and capillary zone electrophoresis (CZE) assays for adamantane amine derivatives [9]. The bromide counterion provides a distinct UV-transparent background compatible with low-wavelength detection, and the salt form's improved long-term storage stability relative to the free base reduces the risk of oxidative degradation during reference standard qualification [10]. CZE methods previously validated for separating amantadine, rimantadine, and memantine (Němcová et al., 2008) can be extended to include this compound as an additional analyte, enabling simultaneous quantification of multiple adamantane derivatives in complex biological matrices or pharmaceutical formulations [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamantan-1-ylmethyl-methyl-amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.